TBK1/IKKepsilon-IN-5
CAS No.: 1893397-65-3
Cat. No.: VC0540888
Molecular Formula: C28H31N7O3
Molecular Weight: 513.602
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1893397-65-3 |
---|---|
Molecular Formula | C28H31N7O3 |
Molecular Weight | 513.602 |
IUPAC Name | 2-(oxan-4-yloxy)-5-[4-[4-[4-(oxetan-3-yl)piperazin-1-yl]anilino]-1,3,5-triazin-2-yl]benzonitrile |
Standard InChI | InChI=1S/C28H31N7O3/c29-16-21-15-20(1-6-26(21)38-25-7-13-36-14-8-25)27-30-19-31-28(33-27)32-22-2-4-23(5-3-22)34-9-11-35(12-10-34)24-17-37-18-24/h1-6,15,19,24-25H,7-14,17-18H2,(H,30,31,32,33) |
Standard InChI Key | QYQFLAQHGHBIFA-UHFFFAOYSA-N |
SMILES | C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6COC6)C#N |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
TBK1/IKKepsilon-IN-5 is characterized by specific physicochemical properties that contribute to its pharmacological profile. The compound is based on a structurally rigid 2-amino-4-(3′-cyano-4′-pyrrolidine)phenyl-pyrimidine scaffold, which enables its selective binding to target kinases . This structural design differs from several previously published TBK1/IKKε inhibitors that required heavy halo-substitution (iodo- or bromo-) to obtain high potency and selectivity .
Table 1 presents the key physicochemical properties of TBK1/IKKepsilon-IN-5:
Property | Value |
---|---|
Molecular Weight | 513.59 |
CAS Number | 1893397-65-3 |
IC50 for TBK1 | 1.0 nM |
IC50 for IKKε | 5.6 nM |
Table 2 shows the solubility profile of TBK1/IKKepsilon-IN-5:
Solvent | Solubility at 25°C |
---|---|
DMSO | 5 mg/mL (9.73 mM) |
Water | Insoluble |
Ethanol | Insoluble |
The compound's exceptional potency is demonstrated by its nanomolar IC50 values for both target kinases, with slightly higher selectivity for TBK1 (1.0 nM) compared to IKKε (5.6 nM) . This dual inhibitory activity is crucial for its biological effects, as targeting both kinases simultaneously prevents compensatory activation mechanisms that might occur when inhibiting either kinase alone .
Biological Functions of TBK1 and IKKε
Understanding the biological roles of the target kinases provides important context for the mechanism of action of TBK1/IKKepsilon-IN-5. TBK1 and IKKε are non-canonical IκB kinases that play pivotal roles in various cellular processes including innate immunity, inflammation, cell survival, and metabolism.
TBK1 is a serine/threonine protein kinase that mediates innate antimicrobial immunity. It functions as a key signaling component in multiple pattern recognition receptor pathways, including Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and STING-mediated sensing of cytosolic DNA . Upon activation, TBK1 phosphorylates interferon regulatory factors IRF3 and IRF7, leading to their nuclear translocation and subsequent induction of type I interferons .
The kinase domain of IKKε shares 67% amino acid identity with TBK1, while having only 33% and 31% identity with the canonical IKKs (IKKα and IKKβ, respectively) . Both TBK1 and IKKε are activated by phosphorylation at a single site (Ser172) in their activation loops, in contrast to the canonical IKKs which require phosphorylation at two sites . Their similar domain composition and high homology explain their functional redundancy in certain contexts.
While their roles in antiviral immunity have been extensively studied, these kinases also regulate cell death pathways, NF-κB signaling, and several metabolic processes. Recent research has demonstrated that TBK1 and IKKε can limit both RIPK1- and NLRP3-driven cell death in macrophages , indicating their importance in maintaining cellular homeostasis and preventing excessive inflammation.
Preclinical Studies
In Vitro Studies
Extensive in vitro studies have characterized the effects of TBK1/IKKepsilon-IN-5 in various cellular systems. The compound effectively blocks immune suppressive cytokine production by CT26 cell line spheroids without exhibiting cytotoxic effects . This selective modulation of cytokine production is significant, as it suggests the potential for immune response modification without direct cell killing.
One particularly notable effect is the enhancement of IL-2 and IFN-γ secretion from purified CD4+ and CD8+ T cells from healthy human donors, as well as IL-2 from Jurkat human T-cell leukemia cells . These cytokines are crucial for effective anti-tumor immune responses, suggesting a potential mechanism for the compound's synergy with checkpoint inhibitors.
In the context of cancer cell lines, TBK1/IKKε dual inhibitors have demonstrated potent anti-proliferative effects across multiple cancer types. Studies with structurally related TBK1/IKKε inhibitors showed significant cytotoxicity against oral cancer cells (SCC-9, SCC-15, SCC-25), prostate cancer cells (PC3, DU145, LNCaP, Myc-CaP), and breast cancer cells (MCF-7, MDA-MB-231, T-47D) . These effects were associated with reduced expression of Cyclin D1, a marker for cell cycle progression, and increased markers of apoptosis including cleaved caspase-3 and cleaved PARP .
Ex vivo studies with TBK1/IKKepsilon-IN-5 have further demonstrated its potential in enhancing anti-tumor immunity. When added to PD-1 blockade in CT26 Murine Tumor Organotypic Spheroids (MDOTS), the compound enhanced tumor cell killing while decreasing levels of CCL4, CCL3, and IL-1β and inducing cytokines involved in activated innate immune responses .
In Vivo Studies
The in vivo efficacy of TBK1/IKKepsilon-IN-5 has been evaluated in several preclinical models. In Balb/c mice bearing CT26 tumors, treatment with TBK1/IKKepsilon-IN-5 in combination with anti-PD-L1 resulted in greater tumor control and longer survival compared to either agent alone . This synergistic effect with checkpoint inhibition represents a promising approach for enhancing cancer immunotherapy.
A particularly interesting finding from these studies was the development of immunological memory. Reimplantation of CT26 tumors into mice that had exceptional responses to combination therapy showed no growth, whereas EMT-6 implanted tumors grew normally . This suggests that the combination of TBK1/IKKepsilon-IN-5 with anti-PD-L1 induced a specific immunologic memory against CT26 cells, a desirable outcome for long-term tumor control.
In studies with related TBK1/IKKε inhibitors, treatment significantly impaired tumor development in both xenograft and allograft mouse models . The anti-cancer function of these inhibitors was attributed in part to their suppression of TBK1/IKKε-mediated AKT phosphorylation and VEGF expression, suggesting multiple mechanisms for their in vivo efficacy .
Therapeutic Applications
Cancer Immunotherapy
The most extensively studied application of TBK1/IKKepsilon-IN-5 is in cancer immunotherapy. The compound shows particular promise in combination with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies. This approach targets two complementary aspects of anti-tumor immunity: releasing the "brakes" on T cells via checkpoint inhibition while simultaneously enhancing their effector functions through TBK1/IKKε inhibition.
The mechanism behind this synergy involves multiple components of the immune response. TBK1 inhibition enhances response to PD-1 blockade by lowering the cytotoxicity threshold to effector cytokines (TNFα/IFNγ) . Additionally, inhibition of TBK1/IKKε seems to remodel the tumor microenvironment, with marked expansion of pro-inflammatory macrophage populations and decreased abundance of immunosuppressive myeloid populations .
Treatment with TBK1/IKKε inhibitors plus anti-PD-1 has been associated with enrichment for numerous gene sets related to TNFα/NFκB signaling and inflammation . This effect on the tumor microenvironment may contribute significantly to the enhanced anti-tumor response seen with combination therapy.
Future Directions and Challenges
Despite the promising preclinical data, several questions remain to be addressed before TBK1/IKKepsilon-IN-5 can advance to clinical applications. Understanding the tissue-specific roles of TBK1 and IKKε is crucial, as recent research has shown that these kinases have tissue-specific functions in preventing cell death and inflammation . They appear essential for preventing inflammation in the intestine but dispensable for liver and skin homeostasis .
The complexity of TBK1 and IKKε signaling networks presents both opportunities and challenges. On one hand, their involvement in multiple pathways offers various potential therapeutic applications. On the other hand, this complexity raises concerns about potential off-target effects or unexpected consequences of inhibition. For example, while TBK1 is essential for anti-viral immunity, its inhibition might compromise host defense against viral infections.
Another important consideration is the potential for compensatory mechanisms. Although dual inhibition of TBK1 and IKKε addresses some of these concerns, other signaling pathways might still provide compensatory mechanisms that could limit therapeutic efficacy. Long-term studies will be needed to assess whether resistance to TBK1/IKKepsilon-IN-5 develops over time and to identify the mechanisms involved.
The ongoing research in this field suggests that TBK1/IKKepsilon-IN-5 represents a significant advancement in the development of dual TBK1/IKKε inhibitors with therapeutic potential. Future studies should focus on optimizing dosing strategies, identifying predictive biomarkers for response, and evaluating combination approaches to maximize efficacy while minimizing toxicity.
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